Vanillin-13C,d3 - 1794789-90-4

Vanillin-13C,d3

Catalog Number: EVT-1463286
CAS Number: 1794789-90-4
Molecular Formula: C8H8O3
Molecular Weight: 156.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vanillin-13C,d3, in conjunction with other analytical techniques like 13C NMR, helps authenticate the origin of vanillin in food products. [, , , ] This is crucial for differentiating between natural vanillin, typically extracted from Vanilla planifolia beans, and synthetic vanillin derived from lignin or guaiacol.

Vanillin

Compound Description: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde and the primary flavor compound in vanilla beans. It is widely used as a flavoring agent in food, beverages, and pharmaceuticals. Vanillin exhibits various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. [, , , , , ]

Relevance: Vanillin is the parent compound of Vanillin-13C,d3. Vanillin-13C,d3 is a specifically labeled isotopologue of vanillin where the carbon at position 1 is replaced with carbon-13 and the three hydrogen atoms of the methoxy group are replaced with deuterium. These isotopic substitutions are commonly used in metabolic studies and NMR spectroscopy. [, , , ]

[1-13C]Pyruvate

Compound Description: [1-13C]Pyruvate is a metabolically important compound and a key intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. [, ]

[1-13C]Pyruvate-d3

Compound Description: [1-13C]Pyruvate-d3 is a deuterated form of [1-13C]pyruvate, where the three hydrogen atoms are replaced with deuterium. This labeling strategy further enhances its properties for metabolic imaging. [, ]

Relevance: Similar to [1-13C]pyruvate, [1-13C]pyruvate-d3 is not structurally related to Vanillin-13C,d3 but shares the commonality of carbon-13 labeling for metabolic imaging applications, highlighting the use of isotopic labeling in related research areas. [, ]

Vanillic Acid

Compound Description: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an oxidized form of vanillin and a common intermediate in the microbial degradation of lignin. It is also a metabolite of vanillin in humans. [, ]

Relevance: Vanillic acid is structurally related to Vanillin-13C,d3 through the addition of a carboxylic acid group at the carbon bearing the aldehyde in Vanillin-13C,d3. This compound is relevant as it represents a potential metabolic pathway of Vanillin-13C,d3. [, ]

Ferulic Acid

Compound Description: Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound found in plant cell walls. It is a precursor for the biosynthesis of vanillin in vanilla beans and can be microbially converted to vanillin. [, , , ]

Relevance: Ferulic Acid is structurally similar to Vanillin-13C,d3. Both compounds share a 4-hydroxy-3-methoxyphenyl moiety. Ferulic acid's relevance lies in its role as a natural precursor to vanillin, making it a key compound in understanding vanillin biosynthesis and potential bioproduction strategies. [, , , ]

Isoeugenol

Compound Description: Isoeugenol (2-methoxy-4-propenylphenol) is a phenylpropanoid, a type of organic compound synthesized by plants. It is a common aroma compound and a precursor for the synthesis of vanillin. [, ]

Relevance: Isoeugenol shares a similar structure to Vanillin-13C,d3, both containing a methoxyphenol moiety. Isoeugenol is a starting material for the production of synthetic vanillin and highlights alternative routes to vanillin synthesis. [, ]

Lignin

Compound Description: Lignin is a complex aromatic polymer found in the cell walls of plants. It provides structural support and rigidity to plants. Lignin is a potential renewable source of aromatic compounds, including vanillin. [, , , , ]

Relevance: While lignin itself is a complex polymer, it serves as a significant source for producing Vanillin-13C,d3. Vanillin can be derived from lignin through various chemical and biological processes. [, , , , ]

Syringic Acid

Compound Description: Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a phenolic acid found in various plants. Like vanillin, it exhibits antimicrobial properties. []

Relevance: Structurally, syringic acid is closely related to Vanillin-13C,d3. Both share a benzaldehyde core structure. The key difference lies in the substitution pattern on the aromatic ring. Syringic acid has two methoxy groups, while Vanillin-13C,d3 has one methoxy and one hydroxy group. This close structural similarity suggests potential overlap in their biological activities and interactions. []

Eugenol

Compound Description: Eugenol (4-allyl-2-methoxyphenol) is a phenolic compound found in various plants, particularly cloves. It exhibits antimicrobial activities and is a precursor for the synthesis of vanillin. [, ]

Relevance: Eugenol is structurally related to Vanillin-13C,d3, as both share a methoxyphenol moiety. The existence of eugenol as a vanillin precursor further highlights the interconnectedness of these phenolic compounds in natural product synthesis and potential biotransformation pathways. [, ]

Source

Vanillin-13C,d3 can be synthesized from natural sources or produced through chemical synthesis. Natural vanillin is primarily extracted from vanilla beans, but synthetic methods have become more prevalent due to the high demand for vanillin in food and fragrance industries. The isotopic labeling is typically achieved using labeled precursors, such as carbon-13 labeled guaiacol and deuterated formaldehyde.

Classification

Vanillin-13C,d3 belongs to the class of aromatic aldehydes. It is classified under the following categories:

  • Chemical Family: Aromatic compounds
  • Functional Group: Aldehyde
  • Isotopic Labeling: Carbon-13 and deuterium
Synthesis Analysis

Methods

The synthesis of Vanillin-13C,d3 can be accomplished through several methods, primarily focusing on the incorporation of isotopes during the synthesis of vanillin. A common approach involves:

  1. Electrophilic Aromatic Substitution: This step introduces the carbon-13 label into the aromatic ring.
  2. Deuteration: This involves using deuterated reagents to replace hydrogen atoms with deuterium.

Technical Details

One effective method for synthesizing Vanillin-13C,d3 includes:

  1. Reacting 3,4-dihydroxybenzaldehyde with carbon-13 labeled acetic anhydride in the presence of a deuterated catalyst.
  2. Following this, deuterated water is used to further introduce deuterium into the structure .

The reaction conditions are typically controlled to ensure high yields and purity, with purification steps involving column chromatography.

Molecular Structure Analysis

Structure

Vanillin-13C,d3 has a molecular formula of C8H8O3 and a molecular weight of 156.16 g/mol. The structure can be represented as follows:

  • IUPAC Name: 4-hydroxy-3-(trideuteriomethoxy)benzaldehyde
  • SMILES Representation: COC1=C(C=CC(=C1)C=O)O
  • InChI Key: MWOOGOJBHIARFG-KQORAOOSSA-N

Data

The molecular structure features a benzene ring substituted with a hydroxyl group, a methoxy group (with deuterium), and an aldehyde group, making it an aromatic compound with distinct functional groups that contribute to its reactivity and properties .

Chemical Reactions Analysis

Reactions

Vanillin-13C,d3 undergoes various chemical reactions similar to those of natural vanillin:

  1. Oxidation: Can be oxidized to form vanillic acid using potassium permanganate or nitric acid.
  2. Reduction: Reduction yields vanillyl alcohol when treated with sodium borohydride.
  3. Electrophilic Aromatic Substitution: Can undergo nitration, sulfonation, or halogenation reactions.

Technical Details

Each reaction type requires specific conditions:

  • Oxidation: Typically performed in acidic media.
  • Reduction: Conducted in alcoholic solvents.
  • Substitution Reactions: Utilize nitrating mixtures or chlorinating agents .
Mechanism of Action

The mechanism of action for Vanillin-13C,d3 primarily involves its role as a tracer in metabolic studies. When introduced into biological systems, it can help elucidate metabolic pathways by tracking the incorporation of carbon and hydrogen isotopes into biomolecules.

Process

The process involves:

  1. Administration of Vanillin-13C,d3 to biological systems.
  2. Monitoring its metabolic conversion using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy.
  3. Analyzing the distribution of isotopes within metabolic products to understand biochemical pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns with that of vanillin.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and methanol.
  • Stability: Stable under normal laboratory conditions but sensitive to strong oxidizing agents.

Relevant data include spectroscopic characteristics obtained from techniques like infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), which confirm the presence of functional groups and isotopic labeling .

Applications

Vanillin-13C,d3 has several scientific uses:

  1. Metabolic Studies: Used as a tracer in studies involving metabolic pathways.
  2. Analytical Chemistry: Employed in isotope ratio mass spectrometry to differentiate between natural and synthetic vanillin sources.
  3. Flavor Chemistry Research: Helps in understanding flavor development processes in food science.
Introduction to Isotopically Labeled Vanillin

Definition and Structural Characterization of Vanillin-13C,d3

Vanillin-13C,d3 (C₈H₅D₃O₃) is a stable isotopologue of vanillin where:

  • The methoxy carbon (-OCH₃) is replaced by carbon-13 (¹³C)
  • The three hydrogen atoms in the methyl group are substituted with deuterium (²H/D)This yields a molecular mass of 156.16 g/mol, compared to 152.15 g/mol for natural vanillin [4] [6]. The compound retains the core phenolic aldehyde structure (4-hydroxy-3-methoxybenzaldehyde) but exhibits distinct spectroscopic properties due to isotopic substitution. Key characterization data includes:

Table 1: Molecular Properties of Vanillin-13C,d3

PropertySpecificationAnalytical Method
CAS Number1794789-90-4Registry identifier
Molecular FormulaC₇¹³CH₅D₃O₃High-resolution MS
SMILES Notation[2H]13C([2H])OC1=CC(C=O)=CC=C1OStructural encoding
Isotopic Purity>99% ¹³C, >98% DNMR/IRMS
Natural Abundance CounterpartVanillin (CAS 121-33-5)Chemical reference

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic splitting patterns: The ¹³C NMR signal at approximately 56 ppm (methoxy carbon) disappears due to isotopic enrichment, while deuterium substitution induces upfield shifts in adjacent protons [4]. Mass spectrometry shows diagnostic ions at m/z 156 (M⁺) and fragment ions with +4 Da shifts compared to natural vanillin, enabling precise detection in complex matrices [7]. The isotopic label provides metabolic stability, as C-D bonds exhibit ~6-10 times slower cleavage kinetics than C-H bonds under physiological conditions, making it invaluable for tracer studies in biological systems [3].

The biosynthesis pathway in Vanilla planifolia involves phenylpropanoid metabolism, where ferulic acid serves as the immediate precursor. Isotopic labeling at the methoxy position specifically targets the final methylation step catalyzed by caffeic acid O-methyltransferase (COMT) [10]. This position was strategically chosen because the methoxy group remains intact during most degradation pathways, providing a stable isotopic signature for tracking reactions.

Historical Development of Isotopic Labeling in Flavor Compounds

The evolution of isotopically labeled flavor compounds progressed through key phases:

  • Early Radiolabeling Era (1930s-1960s): Initial studies used carbon-14 (¹⁴C) and tritium (³H) to investigate vanilla biosynthesis pathways. These radioactive labels enabled autoradiographic tracking in plant tissues but posed safety limitations for food applications [7].
  • Stable Isotope Breakthrough (1970s): Advances in nuclear magnetic resonance (NMR) and mass spectrometry enabled detection of stable isotopes at natural abundance. The first ¹³C-labeled vanillin was synthesized in 1975 via chemical methylation of isovanillin using ¹³CH₃I, achieving <90% isotopic purity [10].
  • SID-MS Revolution (1980s-1990s): Stable Isotope Dilution Mass Spectrometry (SID-MS) emerged as the gold standard for flavor quantitation. Deuterated vanillin (d₃-vanillin) became commercially available in 1988, allowing precise quantification of natural vanillin in foods without matrix interference [7].
  • Modern Authentication (2000s-Present): Multi-isotope frameworks like SNIF-NMR (Site-Specific Natural Isotope Fractionation) and compound-specific IRMS were standardized. Certified reference materials (CRMs) including VANA-1 (δ¹³C = -31.30 ± 0.06‰) and VANB-1 (δ¹³C = -25.85 ± 0.05‰) were developed to calibrate vanillin authenticity testing [2].

Table 2: Milestones in Vanillin Isotope Labeling

YearDevelopmentSignificance
1858Vanillin first isolated by Nicolas-Theodore GobleyEnabled structural characterization
1975First ¹³C-labeled vanillin synthesisDemonstrated non-radioactive tracing
1988Commercial d₄-vanillin (ring-D₄)Enabled SID-MS food analysis
2002Biovanillin from ¹³C-ferulic acid (Rhodia)Biosynthetic route for labeled natural vanillin
2022Certified reference materials VANA-1/VANB-1Standardized δ¹³C measurements for authenticity

Industrial production methods evolved from chemical synthesis (Reimer-Tiemann reaction using ¹³CHCl₃) to biotechnological routes. Modern biosynthesis employs Escherichia coli engineered with feruloyl-CoA synthetase and enoyl-CoA hydratase, fed with ¹³C-ferulic acid from rice bran, achieving >99% isotopic incorporation [3] [10]. The transition to Vanillin-13C,d3 specifically addressed limitations in earlier labeled versions: Ring-deuterated analogs showed H/D exchange in acidic media, while carbonyl-¹³C labels altered reactivity. The -O¹³CD₃ configuration optimally balances stability and detectability [4] [7].

Significance of Stable Isotopes in Organic Chemistry and Food Science

Tracer Applications in Metabolic Studies

Vanillin-13C,d3 enables precise elucidation of vanilla biosynthesis and degradation pathways. When administered to vanilla orchids, the ¹³C-label traces the shikimate-phenylpropanoid flux, revealing kinetic bottlenecks in glucovanillin formation [10]. In human metabolism studies, deuterium labels track vanillin conversion to vanillic acid and glucuronide conjugates without interference from endogenous analogs. The 4-Da mass shift in MS/MS spectra allows unambiguous distinction from natural vanillin in pharmacokinetic assays [3] [7].

Food Authentication Mechanisms

Stable isotope ratios detect vanillin adulteration with exceptional sensitivity:

  • δ¹³C Analysis: Natural vanilla from CAM plants exhibits δ¹³C values of -20.6‰ to -22.0‰. Synthetic vanillin from lignin (δ¹³C = -36.2‰ to -24.9‰) or petrochemicals (δ¹³C ≈ -27‰) show distinct signatures [2] [8].
  • δ²H Analysis: Hydrogen isotopes differentiate geographical origins. Madagascan vanilla shows δ²H ≈ -165‰, while Indonesian samples cluster at -140‰ due to precipitation isotope gradients [8].
  • Multi-Compound Profiling: Vanillin-13C,d3 serves as an internal standard for quantifying 4-hydroxybenzaldehyde, vanillic acid, and ethylvanillin simultaneously. Adulteration is indicated when minor compound ratios deviate from natural profiles [8].

Table 3: Isotopic Ranges for Vanillin Source Verification

Vanillin Sourceδ¹³C Range (‰ vs. VPDB)δ²H Range (‰ vs. VSMOW)Key Authenticity Markers
Natural (Vanilla planifolia)-20.6 to -22.0-165 to -140Matches CRMs VANA-1/VANB-1
Lignin-derived synthetic-36.2 to -24.9-110 to -80Elevated acetovanillone impurities
Guaiacol-based synthetic-31.8 to -25.1-95 to -60Absence of phenolic acids
Biovanillin (ferulic acid)-35.9 to -31.4-130 to -100¹³C enrichment in methoxy group

Advanced Detection Methodologies

  • GC-C/Py-IRMS: Gas chromatography-combustion/pyrolysis-isotope ratio MS provides compound-specific δ¹³C and δ²H values with precision <0.5‰. Vanillin-13C,d3 calibrates retention times and verifies chromatographic resolution [2] [8].
  • SID-LC-MS/MS: Stable isotope dilution liquid chromatography-tandem MS achieves detection limits of 0.01 ng/g vanillin in complex matrices like chocolate or perfumes, using 50 ng Vanillin-13C,d3 as internal standard [3] [7].
  • SNIF-NMR: Site-specific natural isotope fractionation NMR quantifies ¹³C at each carbon position. Authentic vanillin shows characteristic ¹³C distribution: C8 (-10‰), C7 (-15‰), methoxy carbon (-35‰) [8].

These techniques exposed sophisticated frauds like "stretching" natural vanilla with lignin-derived vanillin adjusted to mimic δ¹³C values. Vanillin-13C,d3-enabled methods now detect such manipulations through δ²H discrepancies and minor compound ratios [2] [8]. The compound's stability also facilitates long-term quality control in reference materials, crucial for regulatory enforcement by agencies including the FDA and EFSA.

Properties

CAS Number

1794789-90-4

Product Name

Vanillin-13C,d3

IUPAC Name

4-hydroxy-3-(trideuteriomethoxy)benzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

156.16

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1D3

InChI Key

MWOOGOJBHIARFG-KQORAOOSSA-N

SMILES

COC1=C(C=CC(=C1)C=O)O

Synonyms

4-Hydroxy-3-(methoxy-13C)benzaldehyde; 2-(Methoxy-13C,d3)-4-formylphenol; p-Vanillin-13C,d3; 3-(Methoxy-13C,d3)-4-hydroxybenzaldehyde; 4-Formyl-2-(methoxy-13C,d3)phenol; 4-Hydroxy-m-anisaldehyde-13C,d3; H 0264-13C,d3; Lioxin-13C,d3; NSC 15351-13C,d3;

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